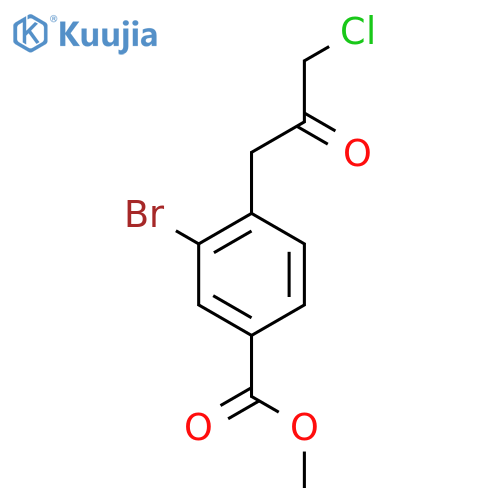

Cas no 1806419-87-3 (Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate)

1806419-87-3 structure

商品名:Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate

CAS番号:1806419-87-3

MF:C11H10BrClO3

メガワット:305.552301883698

CID:4950874

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate

-

- インチ: 1S/C11H10BrClO3/c1-16-11(15)8-3-2-7(10(12)5-8)4-9(14)6-13/h2-3,5H,4,6H2,1H3

- InChIKey: VIWXILXVPMVSIN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)OC)C=CC=1CC(CCl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 270

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.4

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013846-500mg |

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |

1806419-87-3 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015013846-250mg |

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |

1806419-87-3 | 97% | 250mg |

470.40 USD | 2021-06-21 | |

| Alichem | A015013846-1g |

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate |

1806419-87-3 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1806419-87-3 (Methyl 3-bromo-4-(3-chloro-2-oxopropyl)benzoate) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量